molecular formula C10H13N3O B14865107 3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one

3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B14865107
M. Wt: 191.23 g/mol
InChI Key: VDUWWCRAGRTWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions . Another approach includes the cyclization of a precursor molecule containing the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, piperidine analogs, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for greater structural diversity and potential for interaction with a wider range of biological targets compared to simpler analogs .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C10H13N3O/c1-13-9(5-8(11)10(13)14)7-3-2-4-12-6-7/h2-4,6,8-9H,5,11H2,1H3

InChI Key

VDUWWCRAGRTWTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)N)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.